molecular formula C15H12O4 B15065918 5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one CAS No. 64687-96-3

5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one

Cat. No.: B15065918
CAS No.: 64687-96-3
M. Wt: 256.25 g/mol
InChI Key: LOXUJSDOXFACIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as silver nitrate and oxidants like potassium persulfate in a DMSO/H2O mixture has been reported to be effective for the synthesis of functionalized chroman-4-ones .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant and anti-inflammatory properties. The compound scavenges free radicals and inhibits the recruitment of cytokines and inflammatory transcription factors . Additionally, it modulates signaling pathways such as the TNF signaling pathway, which plays a crucial role in controlling inflammation and cell proliferation .

Properties

CAS No.

64687-96-3

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O4/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-7,14,16-17H,8H2

InChI Key

LOXUJSDOXFACIX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=C(C=C3)O

Origin of Product

United States

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